molecular formula C8H12N2O2 B1629122 2,6-Diethoxypyrazine CAS No. 33870-85-8

2,6-Diethoxypyrazine

Cat. No.: B1629122
CAS No.: 33870-85-8
M. Wt: 168.19 g/mol
InChI Key: IGZZJXSDNMXWIL-UHFFFAOYSA-N
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Description

2,6-Diethoxypyrazine is an organic compound belonging to the pyrazine family, characterized by its two ethoxy groups attached to the 2nd and 6th positions of the pyrazine ring. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxypyrazine typically involves the reaction of pyrazine with ethyl alcohol in the presence of an acid catalyst. One common method includes the use of triethyloxonium fluoroborate as a reagent, which facilitates the ethoxylation of pyrazine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrazine forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Dichlorodicyanobenzoquinone is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Triethyloxonium fluoroborate is used for ethoxylation, while other reagents like sodium ethoxide can facilitate nucleophilic substitutions.

Major Products Formed:

    Oxidation: Pyrazine derivatives with various functional groups.

    Reduction: Dihydropyrazine compounds.

    Substitution: Pyrazine derivatives with substituted functional groups.

Scientific Research Applications

2,6-Diethoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethoxypyrazine involves its interaction with specific molecular targets, such as olfactory receptors in sensory biology. The compound’s ethoxy groups play a crucial role in its binding affinity and specificity to these receptors. Additionally, its potential pharmacological effects may involve the modulation of enzymatic pathways and receptor interactions .

Comparison with Similar Compounds

  • 2,5-Diethoxypyrazine
  • 2,6-Dimethoxypyrazine
  • 2,6-Dichloropyrazine

Comparison: 2,6-Diethoxypyrazine is unique due to its specific ethoxy group positioning, which imparts distinct chemical and sensory properties. Compared to 2,5-Diethoxypyrazine, the 2,6-isomer has a different odor profile and reactivity. 2,6-Dimethoxypyrazine, on the other hand, has methoxy groups instead of ethoxy, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2,6-diethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-9-6-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZZJXSDNMXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632202
Record name 2,6-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33870-85-8
Record name 2,6-Diethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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